2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol
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Overview
Description
2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol is a chemical compound with the molecular formula C11H16BrNO2 and a molecular weight of 274.15 g/mol . This compound is characterized by the presence of a bromine atom, an ethoxyethyl group, and an aminomethyl group attached to a phenol ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol typically involves a multi-step process. One common method includes the bromination of 2-hydroxybenzaldehyde followed by the reaction with 2-ethoxyethylamine. The reaction conditions often require a controlled temperature and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted phenol compounds depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol involves its interaction with specific molecular targets. The bromine atom and the aminomethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-{[(2-ethoxyethyl)amino]methyl}phenol
- 2-Bromo-6-{[(2-methoxyethyl)amino]methyl}phenol
- 2-Chloro-6-{[(2-ethoxyethyl)amino]methyl}phenol
Uniqueness
2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the ethoxyethyl group differentiates it from other similar compounds, making it valuable for specific research and industrial applications .
Biological Activity
2-Bromo-6-{[(2-ethoxyethyl)amino]methyl}phenol is a brominated phenolic compound that has garnered attention due to its potential biological activities. This compound's structure features a bromine atom and an ethoxyethyl amino group, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.
Antimicrobial Activity
Research has indicated that brominated phenols exhibit significant antimicrobial properties. A study on various brominated phenolic compounds showed that they possess broad-spectrum antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli . Specifically, the presence of the bromine atom enhances the lipophilicity of the compound, facilitating its penetration into microbial cell membranes.
Compound | Bacterial Strains | Zone of Inhibition (mm) |
---|---|---|
This compound | S. aureus | 18 |
E. coli | 15 | |
Salmonella typhi | 20 |
Antioxidant Activity
Brominated phenols are also known for their antioxidant properties. The ability to scavenge free radicals is attributed to the hydroxyl group in their structure, which can donate hydrogen atoms to reactive species. In vitro assays demonstrated that this compound exhibited significant antioxidant activity, comparable to established antioxidants such as ascorbic acid .
Cytotoxicity and Cancer Research
The cytotoxic effects of brominated phenols have been investigated in various cancer cell lines. A study revealed that this compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways . This suggests potential applications in cancer therapy.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 25 | Caspase activation |
HeLa | 30 | Apoptosis induction |
Case Study 1: Antimicrobial Efficacy
A recent study conducted on the antimicrobial efficacy of various brominated compounds included this compound. The results indicated a strong correlation between the bromination level and antimicrobial potency, with this compound showing effectiveness against resistant strains of bacteria .
Case Study 2: Cancer Cell Apoptosis
In another investigation focusing on the apoptotic effects of brominated compounds, researchers found that treatment with this compound led to a significant reduction in cell viability in MCF-7 cells after 48 hours of exposure. The study utilized flow cytometry to analyze apoptosis markers, confirming the compound's potential as an anticancer agent .
Properties
Molecular Formula |
C11H16BrNO2 |
---|---|
Molecular Weight |
274.15 g/mol |
IUPAC Name |
2-bromo-6-[(2-ethoxyethylamino)methyl]phenol |
InChI |
InChI=1S/C11H16BrNO2/c1-2-15-7-6-13-8-9-4-3-5-10(12)11(9)14/h3-5,13-14H,2,6-8H2,1H3 |
InChI Key |
JFHNONSKQFIONB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=C(C(=CC=C1)Br)O |
Origin of Product |
United States |
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